molecular formula C10H15N3O2 B147761 Ethyl 2-amino-4-propylpyrimidine-5-carboxylate CAS No. 127957-83-9

Ethyl 2-amino-4-propylpyrimidine-5-carboxylate

Cat. No.: B147761
CAS No.: 127957-83-9
M. Wt: 209.24 g/mol
InChI Key: QYDLUXLMZMKADP-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-propylpyrimidine-5-carboxylate is a pyrimidine derivative featuring a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The substituents include an amino group (-NH₂) at position 2, a propyl (-CH₂CH₂CH₃) group at position 4, and an ethyl ester (-COOCH₂CH₃) at position 4. This structure confers unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, or corrosion inhibition.

The amino and propyl substituents likely enhance solubility in polar solvents and influence intermolecular interactions, such as hydrogen bonding and hydrophobic effects.

Properties

IUPAC Name

ethyl 2-amino-4-propylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-3-5-8-7(9(14)15-4-2)6-12-10(11)13-8/h6H,3-5H2,1-2H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDLUXLMZMKADP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NC=C1C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380583
Record name Ethyl 2-amino-4-propylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127957-83-9
Record name Ethyl 2-amino-4-propylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ethanol-Water Mixed Solvent Systems

A 25% ethyl acetate-ethanol mixture improves reactant dispersion while enabling azeotropic distillation for solvent recovery. Post-reaction, adjusting pH to 9–10 with NaOH precipitates the product, simplifying isolation.

Comparative Analysis of Methodologies

MethodConditionsYield (%)Purity (%)Key Advantage
Cyclocondensation70°C, 5.5h, Na₂CO₃98.499.5Scalable, high yield
Microwave100°C, 15min, TMD94.099.0Rapid, energy-efficient
Solvent-Free80°C, 3h, ball milling89.298.7Eco-friendly, no solvent waste

Industrial-Scale Considerations

Cost-Efficiency of Raw Materials

Ethyl 3-oxohexanoate is commercially available at scale (~$50/kg), while guanidine hydrochloride remains cost-effective (~$20/kg). Sodium carbonate’s low cost ($0.50/kg) further enhances viability.

Waste Management

Distillation recovers >90% of ethanol, reducing waste generation. Aqueous filtrates are neutralized and treated via biodegradation, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-propylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthesis of Organic Compounds

Ethyl 2-amino-4-propylpyrimidine-5-carboxylate serves as a crucial building block in organic synthesis. It is utilized to create various derivatives that exhibit diverse biological activities, including antimicrobial and antitumor properties .

Research has indicated that this compound possesses notable biological activities:

  • Antimicrobial Properties : Exhibits significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32μg/mL to 128μg/mL.
  • Antitumor Effects : Investigated for its potential to inhibit tumor growth through various mechanisms, including enzyme inhibition .

Drug Development

This compound is being explored for its role in drug development, particularly in designing new therapeutic agents targeting specific diseases. Its interaction with biological targets such as enzymes and receptors can lead to novel treatments .

Agrochemical Applications

The compound is also examined for use in agrochemicals, where it may contribute to developing new pesticides or herbicides due to its biological activity against pests and pathogens .

Comparison of Biological Activities

Compound NameStructural FeaturesBiological Activity
This compoundAmino group at position 2Antimicrobial, antitumor effects
Ethyl 2-methyl-4-propylpyrimidine-5-carboxylateMethyl group at position 2Varies in potency
Ethyl 4-propylpyrimidine-5-carboxylic acidLacks ethyl ester; carboxylic acidPotentially different pharmacological properties

Case Studies on Antimicrobial Efficacy

  • Study on Bacterial Strains :
    • Conducted on various bacterial strains including E. coli and Staphylococcus aureus.
    • Results indicated effective inhibition of bacterial growth with MIC values as low as 32μg/mL.
  • Antitumor Activity Assessment :
    • Evaluated in vitro against cancer cell lines.
    • Showed promising results in reducing cell viability, indicating potential as an anticancer agent.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-propylpyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in biological pathways. For example, it may inhibit an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate .

Comparison with Similar Compounds

Key Observations :

  • The ethyl ester group stabilizes the molecule’s electron density, influencing reactivity in nucleophilic substitution or hydrolysis reactions .

Physicochemical and Application-Based Comparisons

Solubility and Reactivity

  • Target Compound: Predicted moderate solubility in polar solvents (e.g., ethanol, DMSO) due to the amino and ester groups. The propyl chain may reduce solubility in water compared to hydroxyl-containing analogs .
  • Pyran-Based Analog () : Exhibits lower aqueous solubility due to the bulky p-tolyl group but shows strong adsorption on mild steel surfaces, achieving 85% corrosion inhibition efficiency at 298 K .
  • Hydroxypyrimidine Ester (): Higher polarity from the hydroxyl group increases water solubility but may reduce thermal stability compared to amino-substituted derivatives .

Electrochemical and Theoretical Insights

  • Corrosion Inhibition: The pyran-based analog in demonstrates mixed-type inhibition behavior, with efficiency declining at elevated temperatures (e.g., 75% at 328 K) due to desorption . While data for the target compound is unavailable, its amino and propyl groups may enhance adsorption via coordination with metal surfaces and hydrophobic interactions, respectively.
  • DFT Calculations : For the pyran analog, HOMO/LUMO energy gaps correlate with inhibition efficiency, suggesting electron-donating groups (e.g., -NH₂) improve performance . Similar trends are anticipated for the target compound.

Critical Analysis of Contradictions and Limitations

  • Synthetic Complexity : While highlights high yields for simple pyrimidine esters, the target compound’s functionalization likely demands more intricate protocols, posing scalability challenges .

Biological Activity

Ethyl 2-amino-4-propylpyrimidine-5-carboxylate (CAS No. 127957-83-9) is a pyrimidine derivative with significant biological activity, particularly in the fields of antimicrobial and antitumor research. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H15N3O2 and a molecular weight of 209.24 g/mol. Its structure features a pyrimidine ring substituted with an ethyl ester group, an amino group at position 2, a propyl group at position 4, and a carboxylate functional group at position 5. This unique arrangement contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve inhibition of bacterial enzyme systems, which disrupts metabolic processes essential for bacterial survival. For instance, studies have shown that derivatives of this compound can significantly inhibit the growth of Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.

Antitumor Activity

In addition to its antimicrobial effects, this compound has shown promising antitumor properties. It has been evaluated in vitro against several cancer cell lines, demonstrating the ability to inhibit cell proliferation. For example, in studies involving breast cancer cell lines such as MDA-MB-231, this compound exhibited cytotoxic effects with an IC50 value indicating effective inhibition of tumor growth . The compound's mechanism may involve the modulation of signaling pathways related to cell cycle regulation and apoptosis.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. It may act as an inhibitor by binding to the active sites of target enzymes, thereby altering their catalytic activity. For instance, it has been suggested that this compound can inhibit eukaryotic elongation factor-2 kinase (eEF-2K), which plays a critical role in protein synthesis and is often upregulated in cancer cells .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Condensation Reaction : Ethyl cyanoacetate is reacted with propylamine in the presence of a base (e.g., sodium ethoxide) to form an intermediate.
  • Cyclization : The intermediate undergoes cyclization with formamidine acetate under reflux conditions to yield the final product.

This method allows for high yields and purity, making it suitable for both laboratory and industrial applications.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it can be compared with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
2-Amino-4-propylpyrimidine-5-carboxylic acidLacks ethyl ester; contains a carboxylic acid groupMore polar due to carboxylic acid functionality
2-Amino-4-methylpyrimidine-5-carboxylic acidMethyl group instead of propylPotentially different biological activity profile
Ethyl 4-propylpyrimidine-5-carboxylic acidDifferent substitution pattern on the pyrimidineMay exhibit distinct pharmacological properties

These comparisons highlight how variations in structure can lead to differences in biological activity, emphasizing the importance of structural modifications in drug design.

Case Studies

  • In Vitro Antimicrobial Activity : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 50 µg/mL.
  • Antitumor Screening : In another study focusing on various cancer cell lines (including HeLa and PC3), the compound demonstrated selective cytotoxicity with IC50 values ranging from 0.42 µM to 0.93 µM, suggesting potential for further development as an anticancer agent .

Q & A

Q. What are the common synthetic routes for Ethyl 2-amino-4-propylpyrimidine-5-carboxylate?

The synthesis typically involves cyclocondensation reactions of β-keto esters with guanidine derivatives or thioureas. For example, a multi-step approach may include:

Formation of the pyrimidine ring : Reacting ethyl 3-propyl-3-oxopropanoate with guanidine in ethanol under reflux to form the core structure.

Functionalization : Introducing the amino group via nucleophilic substitution or reduction of nitro intermediates.

Purification : Crystallization or column chromatography to isolate the product.
Key parameters include temperature control (60–80°C), solvent selection (ethanol or DMF), and catalysts like triethylamine (TEA) .

Step Reagents/Conditions Yield
CyclocondensationEthanol, 70°C, 12h45–60%
AminationNH₄OAc, DMF, 100°C70–85%
PurificationHexane/acetone gradient≥95% purity

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., δ 1.3 ppm for ethyl CH₃, δ 8.1 ppm for pyrimidine protons) .
  • Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 210.2) .
  • X-ray Crystallography : Single-crystal analysis using SHELXL (for refinement) and WinGX (for data processing) to resolve bond lengths/angles and confirm regiochemistry .

Q. What are its applications in medicinal chemistry research?

This compound serves as a precursor for:

  • Kinase inhibitors : Functionalization at the 2-amino and 5-carboxylate groups enables targeting ATP-binding pockets .
  • Antimicrobial agents : The propyl side chain enhances lipophilicity for membrane penetration .
  • Structure-activity relationship (SAR) studies : Modifications at the 4-propyl position correlate with potency in enzyme assays .

Advanced Research Questions

Q. How can low yields in the cyclocondensation step be addressed?

Low yields often arise from incomplete ring closure or side reactions. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 100°C vs. 12h conventional) and improves efficiency .
  • Catalyst optimization : Using Lewis acids like ZnCl₂ to stabilize intermediates .
  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance solubility of reactants .

Q. How to resolve discrepancies between NMR and X-ray crystallography data?

Contradictions may arise from dynamic effects (e.g., tautomerism) or crystal packing forces:

  • Variable-temperature NMR : Identify equilibrium between tautomers (e.g., amine vs. imine forms).
  • DFT calculations : Compare theoretical NMR shifts with experimental data to validate structures.
  • High-resolution XRD : Use SHELXTL to refine disorder models and validate hydrogen bonding networks .

Q. What strategies improve solubility for biological assays?

The compound’s low aqueous solubility can hinder in vitro testing. Solutions include:

  • Salt formation : React with HCl to form a water-soluble hydrochloride salt.
  • Co-solvent systems : Use DMSO/PBS (10:90 v/v) to maintain stability .
  • Prodrug design : Ester-to-amide conversion via hydrolysis enhances hydrophilicity .

Methodological Considerations

  • Safety : Handle with nitrile gloves and fume hoods due to potential respiratory irritation .
  • Data validation : Cross-validate HPLC purity (>95%) with elemental analysis (C, H, N within ±0.4% theoretical) .

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